molecular formula C11H21FN4 B11737813 [3-(dimethylamino)propyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine

[3-(dimethylamino)propyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11737813
M. Wt: 228.31 g/mol
InChI Key: HPOXAARTSAGBMX-UHFFFAOYSA-N
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Description

[3-(dimethylamino)propyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine is a synthetic organic compound that features a unique combination of functional groups, including a dimethylamino group, a propyl chain, and a pyrazole ring substituted with an ethyl and a fluoro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(dimethylamino)propyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by substitution with ethyl and fluoro groups.

    Attachment of the Propyl Chain: The propyl chain with a dimethylamino group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group (e.g., a halide) on the propyl chain is replaced by the dimethylamino group.

    Coupling Reaction: The final step involves coupling the pyrazole ring with the propyl chain through a suitable linker, often using a condensation reaction or a transition metal-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrazole ring or the fluoro substituent, potentially leading to defluorination or hydrogenation of the ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Defluorinated or hydrogenated products.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug discovery, particularly in targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe to study biological processes, such as enzyme activity or protein-protein interactions.

Industry

    Material Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.

    Chemical Sensors: It can be used in the development of sensors for detecting specific analytes, leveraging its reactivity and binding affinity.

Mechanism of Action

The mechanism of action of [3-(dimethylamino)propyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine depends on its specific application. In drug development, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of enzymatic activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

    [3-(dimethylamino)propyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine: Similar structure but lacks the fluoro substituent.

    [3-(dimethylamino)propyl][(1-ethyl-5-chloro-1H-pyrazol-4-yl)methyl]amine: Similar structure but with a chloro substituent instead of fluoro.

    [3-(dimethylamino)propyl][(1-methyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine: Similar structure but with a methyl group instead of ethyl.

Uniqueness

The presence of the fluoro substituent in [3-(dimethylamino)propyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine imparts unique properties, such as increased metabolic stability and altered electronic characteristics, which can enhance its reactivity and binding affinity in various applications.

Properties

Molecular Formula

C11H21FN4

Molecular Weight

228.31 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-N',N'-dimethylpropane-1,3-diamine

InChI

InChI=1S/C11H21FN4/c1-4-16-11(12)10(9-14-16)8-13-6-5-7-15(2)3/h9,13H,4-8H2,1-3H3

InChI Key

HPOXAARTSAGBMX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CNCCCN(C)C)F

Origin of Product

United States

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